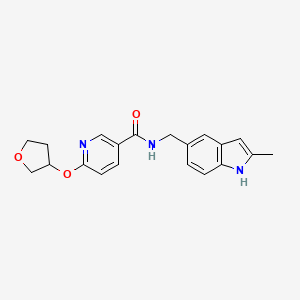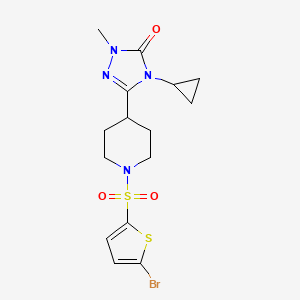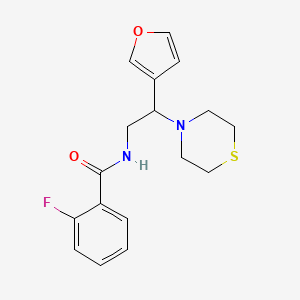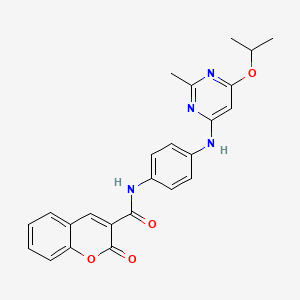![molecular formula C23H25NO6S B2748827 Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-26-0](/img/structure/B2748827.png)
Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I have access to.科学的研究の応用
Selective Hydrolysis of Methanesulfonate Esters
Selective hydrolysis studies on methanesulfonate esters, including Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate analogs, demonstrate the potential for precise chemical modifications in pharmaceutical synthesis, offering insights into optimizing drug purity and efficacy without altering the core active molecule (Chan, Cox, & Sinclair, 2008).
Crystal and Molecular Structure Analysis
Investigations into the crystal and molecular structures of closely related compounds provide foundational knowledge for understanding the chemical behavior and potential applications of this compound. Such studies aid in the development of new synthetic routes and the improvement of existing ones for pharmaceuticals (Kaur et al., 2012).
Diethyltin-based Self-assemblies
Research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, including methanesulfonate-based ligands, highlights the versatility of this compound in constructing complex molecular architectures. These findings have implications for material science, catalysis, and drug delivery systems (Shankar et al., 2011).
Ring-opening Reactions
The study of ring-opening reactions of pyrrolidine-carboxylates underlines the synthetic utility of methanesulfonic acid in facilitating transformations relevant to the synthesis of complex organic molecules, including pharmaceuticals. This research provides insights into novel synthetic pathways that could be applied to derivatives of this compound for therapeutic purposes (Shimizu et al., 2010).
作用機序
Target of Action
It’s suggested that the compound may interact with proteins such asATF4 and NF-kB . These proteins play crucial roles in cellular processes such as inflammation and stress response.
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in cells . These molecules are involved in inflammatory responses, suggesting that the compound may have anti-inflammatory properties.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It may inhibit endoplasmic reticulum (ER) stress and apoptosis , as well as the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, suggesting that the compound may have neuroprotective and anti-inflammatory effects.
Result of Action
The compound appears to have promising neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound could potentially be developed as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-4-30-23(26)22-20(15-8-10-19(29-2)11-9-15)13-17(14-21(22)25)16-6-5-7-18(12-16)24-31(3,27)28/h5-12,14,20,22,24H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGEPUSSKTPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)


![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)
![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)
![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)

